(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone
Overview
Description
The compound (5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone is a complex organic molecule with a unique structure that combines an oxazoline ring with a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the oxazoline ring and subsequent functionalization to introduce the phenylmethanone group. Common synthetic routes include:
Formation of the Oxazoline Ring: This step often involves the cyclization of an appropriate amino alcohol with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Phenylmethanone Group: This can be achieved through Friedel-Crafts acylation, where the oxazoline ring is reacted with a phenylmethanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the oxazoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone: can be compared with other similar compounds to highlight its uniqueness:
(5,5-Dimethyl-1,3-oxazolan-3-yl)phenylmethanone: Lacks the isopropylbenzyl group, which may affect its biological activity.
(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-methylbenzyl)oxy]phenyl}methanone: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties and reactivity.
(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-ethylbenzyl)oxy]phenyl}methanone: Features an ethyl group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
(5,5-dimethyl-1,3-oxazolidin-3-yl)-[3-[(4-propan-2-ylphenyl)methoxy]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)18-10-8-17(9-11-18)13-25-20-7-5-6-19(12-20)21(24)23-14-22(3,4)26-15-23/h5-12,16H,13-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSVOTWILHNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N3CC(OC3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131658 | |
Record name | (5,5-Dimethyl-3-oxazolidinyl)[3-[[4-(1-methylethyl)phenyl]methoxy]phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866011-12-3 | |
Record name | (5,5-Dimethyl-3-oxazolidinyl)[3-[[4-(1-methylethyl)phenyl]methoxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866011-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,5-Dimethyl-3-oxazolidinyl)[3-[[4-(1-methylethyl)phenyl]methoxy]phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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